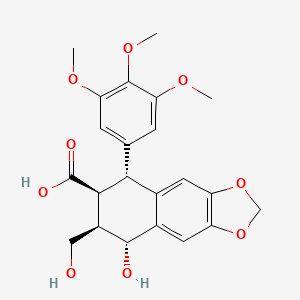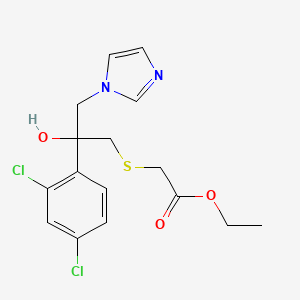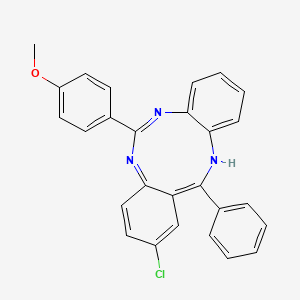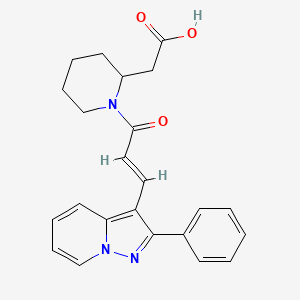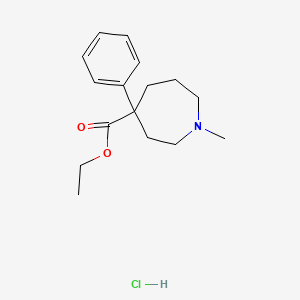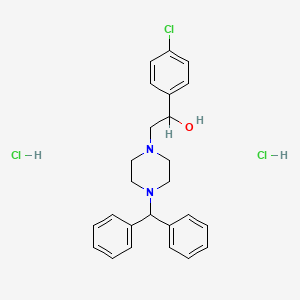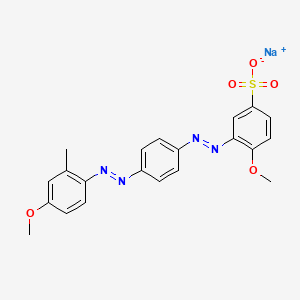
3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of a methoxy group and a nitro group on the phenyl ring, along with a methyl group on the quinazolinone, contributes to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-methoxy-5-nitrobenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized under acidic or basic conditions to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of 3-(2-Hydroxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone.
Reduction: Formation of 3-(2-Methoxy-5-aminophenyl)-2-methyl-4(3H)-quinazolinone.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound have been investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the nitro group is particularly significant, as it can be reduced to an amino group, which is a common pharmacophore in many drugs.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in the production of high-performance materials.
作用機序
The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinazolinone core can also interact with nucleic acids and proteins, modulating their function and activity.
類似化合物との比較
Similar Compounds
3-(2-Methoxyphenyl)-2-methyl-4(3H)-quinazolinone: Lacks the nitro group, resulting in different reactivity and biological activity.
3-(2-Nitrophenyl)-2-methyl-4(3H)-quinazolinone: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
3-(2-Methoxy-5-chlorophenyl)-2-methyl-4(3H)-quinazolinone: Contains a chlorine atom instead of a nitro group, leading to different chemical and biological properties.
Uniqueness
The presence of both the methoxy and nitro groups in 3-(2-Methoxy-5-nitrophenyl)-2-methyl-4(3H)-quinazolinone makes it unique among similar compounds. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
特性
CAS番号 |
5051-27-4 |
|---|---|
分子式 |
C16H13N3O4 |
分子量 |
311.29 g/mol |
IUPAC名 |
3-(2-methoxy-5-nitrophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H13N3O4/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-9-11(19(21)22)7-8-15(14)23-2/h3-9H,1-2H3 |
InChIキー |
DRZRVVQUYAOQIJ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


